![molecular formula C13H23N3O2 B2622775 (E)-4-(Dimethylamino)-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]but-2-enamide CAS No. 2411336-76-8](/img/structure/B2622775.png)
(E)-4-(Dimethylamino)-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]but-2-enamide, commonly known as DMXAA, is a synthetic small molecule that has been a subject of interest in various scientific research studies. DMXAA has been found to possess anti-tumor activity and has been investigated as a potential anti-cancer agent.
Mechanism of Action
DMXAA acts by selectively targeting tumor vasculature and inducing apoptosis in tumor cells. It has been found to activate the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This results in the recruitment of immune cells to the tumor site, leading to tumor necrosis.
Biochemical and physiological effects:
DMXAA has been found to induce a range of biochemical and physiological effects. It has been shown to increase the production of pro-inflammatory cytokines, activate the immune system, and induce tumor necrosis. DMXAA has also been found to inhibit angiogenesis, the process by which tumors develop blood vessels to supply nutrients and oxygen.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, making it readily available for research studies. DMXAA has also been found to be effective in inducing tumor necrosis in a range of cancer types. However, DMXAA has limitations in terms of its toxicity and side effects, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on DMXAA. One potential area of investigation is the development of combination therapies using DMXAA and other anti-cancer agents. Another area of interest is the development of more potent and selective STING agonists that can be used in cancer therapy. Additionally, further studies are needed to investigate the potential use of DMXAA in other disease settings, such as infectious diseases and autoimmune disorders.
Synthesis Methods
The synthesis of DMXAA involves the reaction of 3-(dimethylamino)-1,2-propanediol with ethyl acrylate to form 3-(dimethylamino)-2-methyl-3-oxopropyl acrylate. This intermediate is then reacted with 1-methyl-5-pyrrolidinone to form DMXAA.
Scientific Research Applications
DMXAA has been extensively studied for its anti-tumor activity. It has been found to induce tumor necrosis by activating the immune system and promoting the production of pro-inflammatory cytokines. DMXAA has also been investigated for its potential use in combination therapy with other anti-cancer agents.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-15(2)8-4-5-12(17)14-7-6-11-9-13(18)16(3)10-11/h4-5,11H,6-10H2,1-3H3,(H,14,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHLTNQDXYJFEN-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CCNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(CC1=O)CCNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2622693.png)

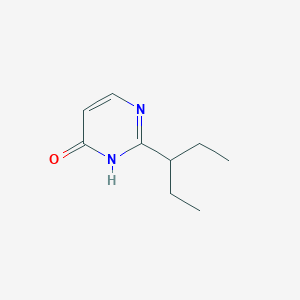
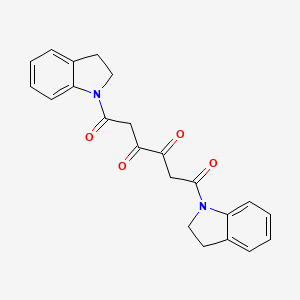
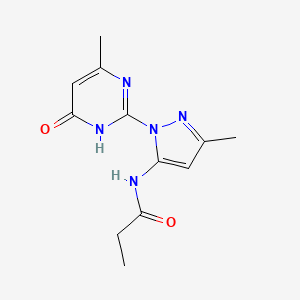
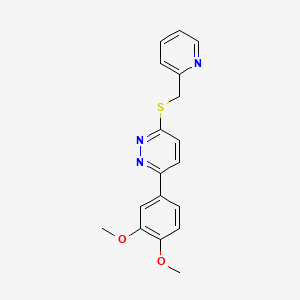
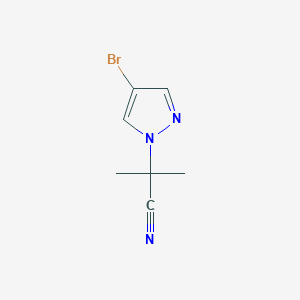
![tert-butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2622707.png)
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2622710.png)
![Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622712.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2622714.png)

